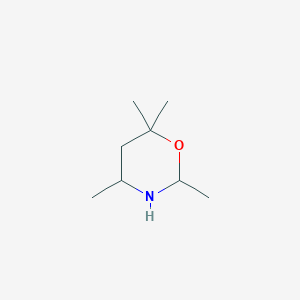
2,4,6,6-Tetramethyl-1,3-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,6-Tetramethyl-1,3-oxazinane is a heterocyclic compound with the molecular formula C₈H₁₇NO. It belongs to the class of oxazinanes, which are six-membered rings containing both nitrogen and oxygen atoms. This compound is characterized by its four methyl groups attached to the ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,6-Tetramethyl-1,3-oxazinane typically involves the cyclization of amino alcohols with aldehydes. One common method is the reaction of 2,2,4,4-tetramethyl-3-aminopropanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to form the oxazinane ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported perchloric acid can be used to promote the cyclization reaction efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6,6-Tetramethyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Oxazinone derivatives.
Reduction: Saturated oxazinane derivatives.
Substitution: Alkyl-substituted oxazinanes.
Applications De Recherche Scientifique
2,4,6,6-Tetramethyl-1,3-oxazinane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a ligand in catalysis.
Mécanisme D'action
The mechanism of action of 2,4,6,6-Tetramethyl-1,3-oxazinane involves its interaction with various molecular targets. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound can also undergo nucleophilic and electrophilic reactions, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Morpholine (1,4-oxazinane): Similar in structure but lacks the methyl groups.
1,3-Oxazinane: Lacks the methyl groups and has different reactivity.
Uniqueness: 2,4,6,6-Tetramethyl-1,3-oxazinane is unique due to its four methyl groups, which enhance its steric hindrance and influence its reactivity. This makes it distinct from other oxazinanes and morpholines, providing unique properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2,4,6,6-tetramethyl-1,3-oxazinane |
InChI |
InChI=1S/C8H17NO/c1-6-5-8(3,4)10-7(2)9-6/h6-7,9H,5H2,1-4H3 |
Clé InChI |
IQNOEDWQOFXIRN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(N1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




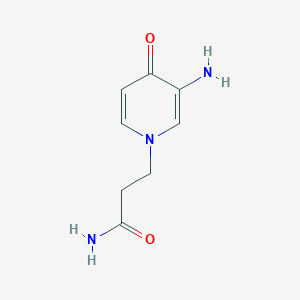
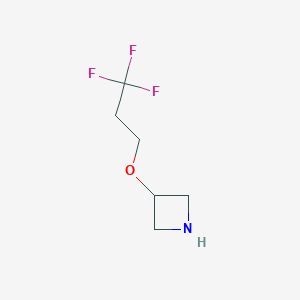
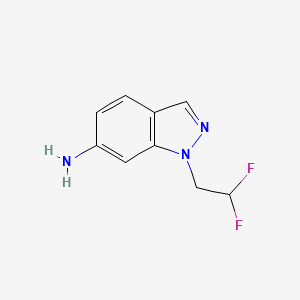
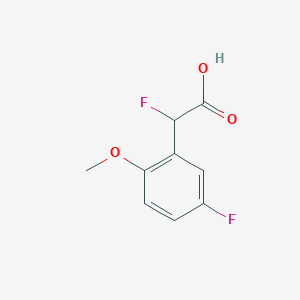
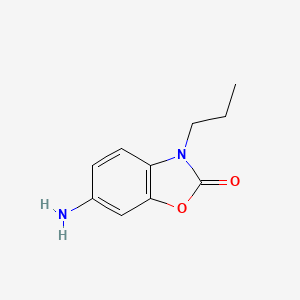
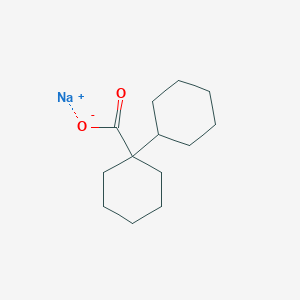

![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
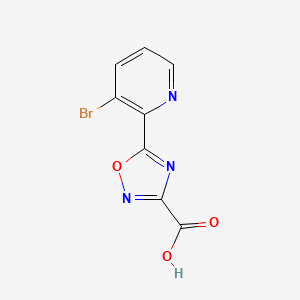


![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
